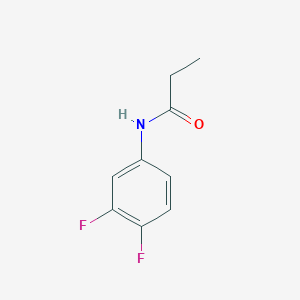![molecular formula C17H22Cl2N4O3 B501580 N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 898644-06-9](/img/structure/B501580.png)
N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. DPA belongs to the family of piperazine derivatives, which are widely used as therapeutic agents due to their diverse pharmacological activities.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its pharmacological effects by modulating the activity of neurotransmitters in the brain, such as serotonin and dopamine. DPA has also been shown to interact with ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DPA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the levels of neurotransmitters, such as serotonin and dopamine, in the brain. DPA has also been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects. Additionally, DPA has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
DPA has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. DPA is also stable under normal laboratory conditions, making it suitable for long-term storage. However, DPA has some limitations for use in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain applications. Additionally, DPA has been shown to exhibit some toxicity at high doses, which may limit its use in animal studies.
未来方向
There are several future directions for research on DPA. One potential area of research is the development of new derivatives of DPA with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of DPA in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of DPA could be further elucidated to better understand its pharmacological effects. Overall, DPA has great potential for use in the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, DPA is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. The synthesis method of DPA is well-established, and the compound is readily available for research purposes. DPA has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been investigated for its potential use in the treatment of various neurological disorders. The exact mechanism of action of DPA is not fully understood, but it has been suggested to modulate the activity of neurotransmitters, ion channels, and receptors. DPA has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DPA, including the development of new derivatives and investigating its potential therapeutic applications.
合成方法
The synthesis of DPA involves the reaction of 3,4-dichloroaniline with N-(4-morpholinyl) piperazine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain DPA in high yield and purity. The synthesis method of DPA has been well-established, and the compound is readily available for research purposes.
科学研究应用
DPA has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. DPA has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O3/c18-14-2-1-13(11-15(14)19)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUNYNWIGRNYGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

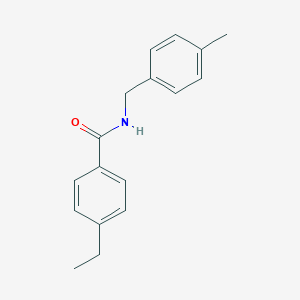
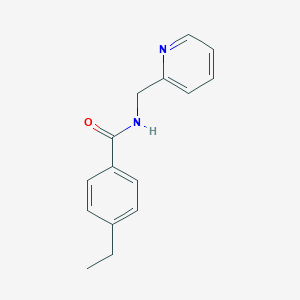

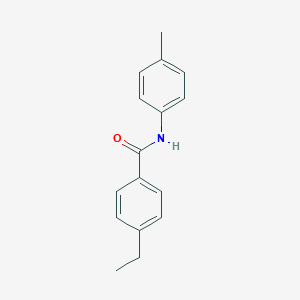
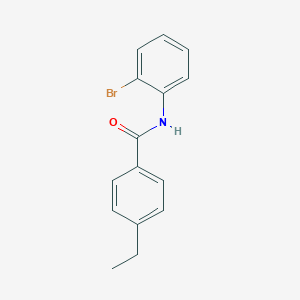



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)
![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)


